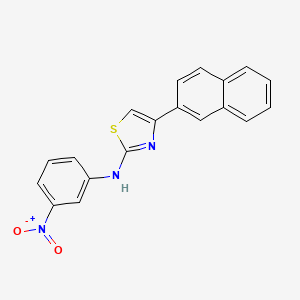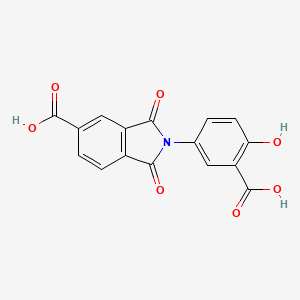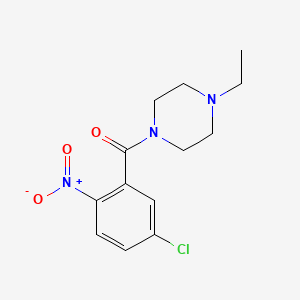
4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine and biochemistry.
Mechanism of Action
The exact mechanism of action of 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The compound 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various strains of bacteria and fungi. It has also been shown to have anticancer activity against various types of cancer cells. In addition, it has been shown to have anti-inflammatory activity and to inhibit the activity of acetylcholinesterase in the brain.
Advantages and Limitations for Lab Experiments
The compound 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Future Directions
There are several future directions for the study of 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine. One area of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the study of its potential therapeutic applications in various fields of medicine and biochemistry. This could involve further studies of its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential use in the treatment of neurodegenerative disorders. Finally, there is also potential for the development of new derivatives of the compound with improved bioactivity and reduced toxicity.
Synthesis Methods
The synthesis of 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine involves the condensation reaction between 2-naphthylamine and 3-nitrobenzaldehyde in the presence of thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol.
Scientific Research Applications
The compound 4-(2-naphthyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications in various fields of medicine and biochemistry. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)17-7-3-6-16(11-17)20-19-21-18(12-25-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJXSJVTDPOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-naphthalen-2-yl-N-(3-nitrophenyl)-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)







![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
